3-(2-Ethylbutyl)piperidine
Overview
Description
3-(2-Ethylbutyl)piperidine is a nitrogen-containing heterocyclic compound with a six-membered ring structure. Piperidine derivatives, including this compound, are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry. These compounds are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylbutyl)piperidine typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using palladium or rhodium catalysts.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow reactions. This method allows for the efficient and scalable synthesis of the compound by combining multiple reaction steps into a single process. The use of microwave irradiation and catalytic hydrogenation are also employed to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylbutyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, N-oxides, and other functionalized derivatives .
Scientific Research Applications
3-(2-Ethylbutyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-Ethylbutyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including NF-κB and PI3K/Akt, which are involved in cell proliferation, apoptosis, and inflammation. These interactions contribute to its potential therapeutic effects in cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound with a similar six-membered ring structure.
Piperine: An alkaloid with a piperidine nucleus, known for its bio-enhancing properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Uniqueness
3-(2-Ethylbutyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-ethylbutyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-(2-ethylbutyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-3-10(4-2)8-11-6-5-7-12-9-11/h10-12H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJISCEJMUPJRHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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